REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[F:1][c:2]1[cH:3][c:4]([O:17][CH3:18])[c:5](-[c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]2)[cH:6][cH:7]1.[H:19][H:20]>>[F:1][c:2]1[cH:3][c:4]([O:17][CH3:18])[c:5](-[c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COc1cc(F)ccc1-c1ccc([N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1-c1ccc([N+](=O)[O-])cc1
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Name
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Type
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product
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Smiles
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COc1cc(F)ccc1-c1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |